- Application of high pressure to some difficult Wittig reactions, Tetrahedron Letters, 1987, 28(19), 2191-2
Cas no 945-93-7 (Ethyl 3-Phenylbut-2-enoate)
Ethyl 3-Phenylbut-2-enoate structure
Product Name:Ethyl 3-Phenylbut-2-enoate
Numero CAS:945-93-7
MF:C12H14O2
MW:190.238363742828
MDL:MFCD00053762
CID:805935
Update Time:2025-06-09
Ethyl 3-Phenylbut-2-enoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethyl 3-phenylbut-2-enoate
- 2-Butenoic acid,3-phenyl-, ethyl ester
- ETHYL TRANS-β-METHYLCINNAMATE
- (E)-3-phenyl-2-butenoic acid ethyl ester
- (E)-3-phenyl-but-2-enoic acid ethyl ester
- 2-BUTENOIC ACID,3-PHENYL-ETHYL ESTER(E)
- Ethyl 3-phenylcrotonate
- ETHYL BETA-METHYLCINNAMATE
- ETHYL B-METHYLCINNAMATE
- ETHYL TRANS-SS-METHYLCINNAMATE
- trans-3-phenyl-but-
- Ethyl trans-beta-methylcinnamate
- (E)-ethyl 3-phenylbut-2-enoate
- BSXHSWOMMFBMLL-MDZDMXLPSA-N
- ethyl (2E)-3-phenylbut-2-enoate
- ethyl (E)-3-phenylbut-2-enoate
- Ethyl (E)-3-Phenyl-2-butenoate
- 2-Butenoic acid, 3-phenyl-, ethyl ester
- Cinnamic acid, .beta.-methyl-, ethyl ester
- ethyl trans--methylcinnamate
- 6237AC
- SBB053785
- Ethyl (2E)-3-phenyl-2-butenoate #
- 2-Butenoi
- Cinnamic acid, β-methyl-, ethyl ester (6CI, 7CI, 8CI)
- Ethyl 3-phenyl-2-butenoate
- NSC 20769
- Ethyl 3-Phenylbut-2-enoate
-
- MDL: MFCD00053762
- Inchi: 1S/C12H14O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
- Chiave InChI: BSXHSWOMMFBMLL-UHFFFAOYSA-N
- Sorrisi: O=C(C=C(C)C1C=CC=CC=1)OCC
Proprietà calcolate
- Massa esatta: 190.09900
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 4
- Complessità: 212
- Superficie polare topologica: 26.3
Proprietà sperimentali
- Densità: 1.042
- Punto di ebollizione: 142-144 ºC (p=15 torr)
- Punto di infiammabilità: >113 ºC
- Indice di rifrazione: n20/D 1.546(lit.)
- PSA: 26.30000
- LogP: 2.65300
Ethyl 3-Phenylbut-2-enoate Informazioni sulla sicurezza
- WGK Germania:3
- Istruzioni di sicurezza: S24; S25
Ethyl 3-Phenylbut-2-enoate Dati doganali
- CODICE SA:2916399090
- Dati doganali:
Codice doganale cinese:
2916399090Panoramica:
2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Acido acrilico\Acrilati o esteri devono essere imballati chiaramente
Riassunto:
2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
Ethyl 3-Phenylbut-2-enoate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 066852-1g |
Ethyl 3-Phenylbut-2-enoate |
945-93-7 | 97% | 1g |
£38.00 | 2022-03-01 | |
| Fluorochem | 066852-5g |
Ethyl 3-Phenylbut-2-enoate |
945-93-7 | 97% | 5g |
£119.00 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E824097-1g |
Ethyl 3-phenylbut-2-enoate |
945-93-7 | 98% | 1g |
¥1,052.00 | 2022-10-10 | |
| TRC | E940195-10mg |
Ethyl 3-Phenylbut-2-enoate |
945-93-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E940195-50mg |
Ethyl 3-Phenylbut-2-enoate |
945-93-7 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E940195-100mg |
Ethyl 3-Phenylbut-2-enoate |
945-93-7 | 100mg |
$ 80.00 | 2022-06-05 | ||
| Fluorochem | 066852-25g |
Ethyl 3-Phenylbut-2-enoate |
945-93-7 | 97% | 25g |
£450.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EE351-250mg |
Ethyl 3-Phenylbut-2-enoate |
945-93-7 | 98% | 250mg |
¥512.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EE351-100mg |
Ethyl 3-Phenylbut-2-enoate |
945-93-7 | 98% | 100mg |
¥260.0 | 2022-09-28 | |
| abcr | AB155034-1 g |
Ethyl beta-methylcinnamate; . |
945-93-7 | 1g |
€89.40 | 2022-06-11 |
Ethyl 3-Phenylbut-2-enoate Metodo di produzione
Metodo di produzione 1
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Stereochemistry of the reactions of copper(I) iodide-catalyzed Grignard reagents with ethyl (E)- and (Z)-β-chlorocinnamates, Acta Chemica Scandinavica, 1983, 37(3), 173-8
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: Palladium (polyfluorinated sulfonate resin-supported) Solvents: Tributylamine
Riferimento
- Palladium perfluorinated sulfonate resin-catalyzed reaction of aryl halides with alkenes or alkynes, Youji Huaxue, 1989, 9(4), 361-3
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tricyclohexylphosphine , Dichlorobis(tricyclohexylphosphine)nickel Solvents: 1,4-Dioxane , Water ; 16 h, 110 °C
Riferimento
- Nickel-Catalyzed Efficient and Practical Suzuki-Miyaura Coupling of Alkenyl and Aryl Carbamates with Aryl Boroxines, Organic Letters, 2010, 12(4), 884-887
Metodo di produzione 5
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 0 °C; 0 °C → 40 °C; 96 h, 40 °C
1.3 Solvents: Water ; rt
1.2 0 °C; 0 °C → 40 °C; 96 h, 40 °C
1.3 Solvents: Water ; rt
Riferimento
- An Intramolecular Iodine-Catalyzed C(sp3)-H Oxidation as a Versatile Tool for the Synthesis of Tetrahydrofurans, European Journal of Organic Chemistry, 2021, 2021(24), 3478-3483
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Manganic acid (H2MnO4), barium salt (1:1) Solvents: Toluene ; 66 h, reflux
Riferimento
- One-Pot Conversion of α,β-Unsaturated Alcohols into the Corresponding Carbon-Elongated Dienes with a Stable Phosphorus Ylide-BaMnO4 System. Synthesis of 6'-Methylene Derivatives of Neplanocin A as Potential Antiviral Nucleosides. New Neplanocin Analogs. 11, Journal of Organic Chemistry, 1998, 63(13), 4489-4493
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 40 min, 0 °C
1.2 0 °C; 6 - 8 h, rt
1.3 Reagents: Water
1.2 0 °C; 6 - 8 h, rt
1.3 Reagents: Water
Riferimento
- Pd-Catalyzed Formal [3 + 3] Heteroannulation of Allylic gem-Diacetates: Synthesis of Chromene-Based Natural Products and Exploration of Photochromic Properties, ACS Catalysis, 2022, 12(2), 963-970
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium acetate Catalysts: Palladium diacetate , Phosphine, [(2-bromo-1,3-phenylene)bis(methylene)]bis[bis(1,1-dimethylethyl)-, d… Solvents: 1,2-Dichloroethane , Water ; 12 h, rt
Riferimento
- Pd-catalyzed addition of organoboronic acids to alkynes at room temperature, Synlett, 2005, (3), 457-460
Metodo di produzione 10
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Benzene ; 25 - 30 °C; 10 - 12 h, rt
Riferimento
- Synthesis and biological activity of permethrinic acid analogs containing various substituents in position 2 of the cyclopropane ring, Russian Journal of Organic Chemistry, 2008, 44(8), 1139-1149
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Benzene ; reflux
1.2 Reagents: p-Toluenesulfonic acid Solvents: Benzene ; 3 h, reflux
1.2 Reagents: p-Toluenesulfonic acid Solvents: Benzene ; 3 h, reflux
Riferimento
- Synthesis of 3-(1-phenylvinyl)-1,2,5-trioxaspiroundecane and its derivatives, Oriental Journal of Chemistry, 2008, 24(2), 595-600
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Benzene ; reflux
1.2 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; 2 h, reflux; 1 h, reflux
1.2 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; 2 h, reflux; 1 h, reflux
Riferimento
- Synthesis of 8-(1-phenyl-vinyl)-6, 7, 10-trioxa-spiro[4.5]decane and its derivatives, Organic Chemistry: An Indian Journal, 2008, 4(4), 321-325
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C
1.2 Solvents: Tetrahydrofuran ; 0 °C; 7 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; 0 °C; 7 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
- Manganese-Catalyzed Dual-Deoxygenative Coupling of Primary Alcohols with 2-Arylethanols, Angewandte Chemie, 2018, 57(46), 15143-15147
Metodo di produzione 15
Ethyl 3-Phenylbut-2-enoate Raw materials
- Triethyl phosphonoacetate
- Phenylboronic acid
- Iodobenzene
- ethyl but-2-ynoate
- Boroxin,2,4,6-triphenyl-
- Crotonic Acid Ethyl Ester
- Ethyl bromoacetate
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- 2-PROPENOIC ACID, 3-CHLORO-3-PHENYL-, ETHYL ESTER
- Acetophenone
- ethyl 3-hydroxy-3-phenylbutanoate
- Ethyl 3-[[(dimethylamino)carbonyl]oxy]-2-butenoate
Ethyl 3-Phenylbut-2-enoate Preparation Products
Ethyl 3-Phenylbut-2-enoate Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:945-93-7)Ethyl 3-Phenylbut-2-enoate
Numero d'ordine:A859325
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:17
Prezzo ($):493.0
Email:sales@amadischem.com
Ethyl 3-Phenylbut-2-enoate Letteratura correlata
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
945-93-7 (Ethyl 3-Phenylbut-2-enoate) Prodotti correlati
- 81826-91-7(2-Butenoic acid, 3-(2-naphthalenyl)-, ethyl ester, (2E)-)
- 1504-72-9(Ethyl trans-β-Methylcinnamate)
- 61577-85-3(2-Butenoic acid, 3-phenyl-, 2-propenyl ester)
- 61577-84-2(2-Butenoic acid, 3-phenyl-, 2-methyl-2-propenyl ester)
- 126838-29-7(2-Propenoic acid, 3-(4-methylphenyl)-3-phenyl-, ethyl ester, (E)-)
- 94853-53-9(Ethyl 3-(4-methylphenyl)but-2-enoate)
- 85119-92-2(2-Butenoic acid, 3-(2-naphthalenyl)-, ethyl ester)
- 828935-27-9(2-Butenoic acid, 3-phenyl-, 1-methylethyl ester, (2E)-)
- 6305-61-9(2-Butenoic acid,3-(4-methylphenyl)-, ethyl ester)
- 126838-31-1(2-Propenoic acid, 3-(4-methylphenyl)-3-phenyl-, ethyl ester, (Z)-)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:945-93-7)Ethyl 3-Phenylbut-2-enoate
Purezza:99%
Quantità:5g
Prezzo ($):493.0